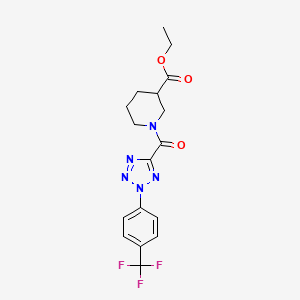

ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate

Description

Ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a tetrazole-carbonyl group and an ethyl ester moiety. The 4-(trifluoromethyl)phenyl group attached to the tetrazole ring enhances lipophilicity and metabolic stability, traits commonly exploited in agrochemical and pharmaceutical design .

Properties

IUPAC Name |

ethyl 1-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O3/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)13-7-5-12(6-8-13)17(18,19)20/h5-8,11H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDCDRFWIDJMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tetrazole ring , a piperidine moiety , and a trifluoromethyl-substituted phenyl group . Its molecular formula is .

Synthesis Overview

The synthesis typically involves:

- Formation of the tetrazole ring via cyclization reactions.

- Introduction of the piperidine structure through nucleophilic substitution.

- Final esterification to yield the ethyl ester derivative.

Anticancer Properties

Research indicates that compounds containing tetrazole structures exhibit notable anticancer activity . For instance, a related series of tetrazole derivatives demonstrated significant potency against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves microtubule destabilization , which is crucial for inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Related Tetrazole Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 9.6 |

| Compound B | A549 | 12.4 |

| Ethyl Tetrazole Derivative | SGC-7901 | 8.0 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . In vitro studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 12.5 | 2 |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .

- Inhibition of Key Enzymes : The tetrazole moiety may interact with various enzymes involved in cellular signaling pathways, potentially modulating their activity and affecting cellular responses.

Case Studies and Research Findings

A notable study investigated the effects of a series of tetrazole derivatives on cancer cell lines, revealing that modifications in the molecular structure significantly influenced their biological activity. The introduction of different substituents on the phenyl ring altered the binding affinity and efficacy against specific targets, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Core Structural Features

*Calculated based on molecular formula. †Estimated from patent examples.

Functional Group Analysis

- Tetrazole vs.

- Trifluoromethyl Phenyl Group : This substituent is recurrent in ’s M.28 class (e.g., chlorantraniliprole), where it improves resistance to oxidative degradation and membrane permeability .

- Ethyl Ester : Unlike the carboxylic acid in EP 1948661 B1, the ester group in the target compound may act as a prodrug, enhancing bioavailability .

Crystallographic and Stability Considerations

- Hydrogen Bonding : The tetrazole’s N–H group and carbonyl oxygen could form hydrogen-bonded networks, influencing crystal packing (as per Etter’s graph-set analysis ).

- SHELX Refinement : Programs like SHELXL () are critical for resolving such structures, particularly for verifying torsional angles in the piperidine ring .

Q & A

Q. Q1. What is the standard synthetic route for ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate?

The compound is typically synthesized via a multi-step process involving:

- Pd-catalyzed cross-coupling reactions for introducing aryl groups (e.g., 4-(trifluoromethyl)phenyl) to the tetrazole core .

- Esterification of the piperidine moiety using ethyl chloroformate under basic conditions .

- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Structural Characterization

Q. Q2. How can researchers confirm the molecular structure of this compound?

Key methods include:

- X-ray crystallography for unambiguous determination of stereochemistry and bond angles .

- NMR spectroscopy :

- H NMR to identify proton environments (e.g., piperidine CH groups at δ 1.2–3.5 ppm).

- C NMR to confirm carbonyl (C=O) resonances near 165–175 ppm .

- IR spectroscopy for detecting functional groups (e.g., C=O stretch at ~1700 cm) .

Purity Analysis

Q. Q3. What analytical techniques are recommended for assessing purity?

- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve baseline separation of impurities .

- Melting point analysis (reported range: 145–148°C) to detect polymorphic variations .

- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 428.1245) .

Biological Activity Assessment

Q. Q4. How can researchers evaluate its potential enzyme inhibitory activity?

- In vitro enzyme assays :

- Dose-response curves (0.1–100 µM) to determine potency and selectivity against off-target enzymes .

Advanced Synthesis Optimization

Q. Q5. How can reaction conditions be optimized to improve yield?

- Design of Experiments (DoE) :

- Vary parameters (temperature, catalyst loading, solvent ratio) using a factorial design.

- Statistical analysis (e.g., ANOVA) identifies critical factors (e.g., Pd catalyst concentration significantly impacts yield) .

- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times (e.g., 2 hours vs. 12 hours in batch) .

Data Contradiction Analysis

Q. Q6. How to reconcile discrepancies in reported biological activity across studies?

- Source validation : Cross-check assay protocols (e.g., substrate concentration, incubation time). For example, IC variations may arise from differing ATP levels in kinase assays .

- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify SAR trends .

- Control experiments : Replicate studies using standardized reagents (e.g., commercial enzymes vs. in-house expressed) .

Computational Modeling

Q. Q7. What computational tools predict binding modes with target proteins?

- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures (PDB: 3LOM) to identify key interactions (e.g., hydrogen bonds with Arg356) .

- MD simulations (GROMACS) : Simulate ligand-protein dynamics (50 ns) to assess stability of binding poses .

Stability and Storage

Q. Q8. What conditions ensure compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.